
4-Nitrobenzenediazonium
Overview
Description
4-Nitrobenzenediazonium is a diazonium salt characterized by a nitro (-NO₂) group in the para position of the benzene ring and a diazonium (-N⁺≡N) functional group. Its molecular formula varies depending on the counterion: for example, C₆H₄ClN₃O₂ for the chloride salt (p-Nitrobenzenediazonium chloride) and C₆H₄BF₄N₃O₂ for the tetrafluoroborate salt (this compound tetrafluoroborate) . This compound is widely utilized in organic synthesis, surface functionalization, and electrochemical sensing due to its high reactivity and ability to form covalent bonds with substrates like carbon, metals, and semiconductors .
Key applications include:
- Surface Modification: Electrografting onto aluminum alloys, silicon, or graphene to enhance chemical resistance or enable biosensor fabrication .
- Optoelectronic Tuning: Quenching photoluminescence in tungsten diselenide (WSe₂) monolayers for quantum emission control .
- Biosensing: Functionalizing carbon nanotubes for NADH detection at low overpotentials (0.12 V vs. Ag/AgCl) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzenediazonium is typically prepared by the diazotisation of 4-nitroaniline. The process involves the reaction of 4-nitroaniline with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium ion .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of automated systems allows for precise temperature control and efficient handling of reagents .
Chemical Reactions Analysis
4-Nitrobenzenediazonium undergoes a variety of chemical reactions, including:
Substitution Reactions:
Sandmeyer Reaction: The diazonium group can be replaced by a halogen (Cl, Br, I) using copper(I) halides as catalysts.
Hydrolysis: The diazonium group can be replaced by a hydroxyl group to form phenols when heated with water.
Coupling Reactions:
Azo Coupling: this compound reacts with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions:
Reduction to Amines: The diazonium group can be reduced to an amine group using reducing agents such as stannous chloride.
Common Reagents and Conditions:
Copper(I) Halides: Used in Sandmeyer reactions.
Water: Used in hydrolysis reactions.
Phenols and Aromatic Amines: Used in azo coupling reactions.
Stannous Chloride: Used in reduction reactions.
Major Products:
Halogenated Aromatics: From Sandmeyer reactions.
Phenols: From hydrolysis reactions.
Azo Compounds: From azo coupling reactions.
Amines: From reduction reactions.
Scientific Research Applications
Key Applications
- Organic Synthesis
-
Electrografting
- The electrografting of this compound onto conductive surfaces, such as gold and aluminum alloys, has been extensively studied. This process allows for the creation of self-assembled organic layers that modify the surface properties of electrodes . The kinetics of this process can be monitored using techniques like quartz crystal microbalance, revealing insights into adsorption behaviors and layer formation dynamics .
-
Materials Science
- In materials science, this compound is employed to enhance the properties of materials such as graphene and carbon nanotubes. It has been shown to modify electrical properties and improve the performance of devices like field-effect transistors . Additionally, it can be used in the fabrication of optical sensors and membranes .
-
Biological Applications
- The compound is used as a dye for biological tissues, particularly for staining enterochromaffin cells. Its application in histology allows for the visualization of specific cellular components . Furthermore, its electrochemical properties make it suitable for sensing applications in biochemical assays.
Case Study 1: Electrografting on Gold Electrodes
A study investigated the spontaneous grafting of this compound on gold electrodes using quartz crystal microbalance to monitor the process. The results indicated that multilayer formation was favored at higher concentrations of the diazonium salt, providing insights into surface modification techniques .
Case Study 2: Functionalization of Aluminum Alloys
Research on the electrografting of this compound onto Al-7075 alloy substrates demonstrated effective surface modification through cyclic voltammetry. The study highlighted how varying potential ranges influenced grafting efficiency and layer morphology .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Used as a reagent for synthesizing azo dyes and other compounds | Effective in spectrophotometric determinations |
Electrografting | Surface modification on metals (gold, aluminum) | Spontaneous grafting observed; multilayer formation |
Materials Science | Enhances properties of graphene and carbon-based materials | Improved electrical performance in devices |
Biological Staining | Dye for enterochromaffin cells | Effective visualization in histological studies |
Mechanism of Action
4-Nitrobenzenediazonium can be compared with other diazonium compounds such as:
4-Methoxybenzenediazonium: Similar in structure but with a methoxy group instead of a nitro group.
4-Chlorobenzenediazonium: Contains a chlorine substituent instead of a nitro group.
4-Aminobenzenediazonium: Has an amino group instead of a nitro group.
Uniqueness: The presence of the nitro group in this compound makes it more electron-deficient compared to its analogs, which can influence its reactivity and the types of reactions it undergoes .
Comparison with Similar Compounds
Structural Analogs: Counterion Effects
4-Nitrobenzenediazonium salts differ primarily in their counterions, which influence stability, solubility, and reactivity.
Key Findings :
- Tetrafluoroborate salts exhibit higher thermal stability and are preferred for electrochemical applications due to their solubility in organic solvents .
- Tosylate salts demonstrate exceptional storage stability, making them suitable for long-term use .
Reactivity in Functionalization
Compared to other aryl diazonium salts (e.g., benzenediazonium or 4-carboxybenzenediazonium), this compound shows:
- Enhanced Electron-Withdrawing Effects : The nitro group increases electrophilicity, accelerating coupling reactions with nucleophiles like amines or thiols .
- Surface Oligomerization: Unlike milder diazonium salts (e.g., 4-aminobenzenediazonium), this compound tends to form oligomers on graphene surfaces, increasing roughness and affecting sensor performance .
Electrochemical Behavior
- Reduction Pathways : In aqueous H₂SO₄, this compound reduction occurs via a two-step process involving surface-catalyzed and uncatalyzed steps, differing from behavior in organic solvents like acetonitrile .
- Overpotential Advantages: Functionalized electrodes using this compound tetrafluoroborate detect NADH at 0.12 V overpotential, outperforming unmodified electrodes (0.79 V) .
Critical Analysis of Divergent Findings
- Electrochemical Reduction : Downard et al. observed dual reduction peaks for this compound in acetonitrile, attributed to surface-catalyzed and bulk reactions . However, in aqueous H₂SO₄, the mechanism shifts due to proton availability, highlighting the solvent’s role in reactivity .
- Functionalization Efficiency: While this compound forms robust layers on aluminum alloys (Al-7075), its oligomerization on graphene contrasts with monolayer-like functionalization achieved by maleimide diazonium salts .
Biological Activity
4-Nitrobenzenediazonium (4-NBD) is a diazonium compound that has garnered attention in various fields of research due to its unique biological activities and applications in organic synthesis, electrochemistry, and materials science. This article delves into the biological activity of 4-NBD, detailing its mechanisms, applications, and notable research findings.
This compound is characterized by the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 236.92 g/mol
- Melting Point : 144°C to 148°C
- Solubility : Soluble in acetonitrile and dimethyl sulfoxide .
The biological activity of 4-NBD primarily stems from its ability to undergo reduction reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biological molecules, including proteins and nucleic acids.
Electrografting and Surface Modification
One significant application of 4-NBD is its use in electrografting processes. This technique allows for the modification of surfaces to enhance their properties for various applications:
- Electrografting on Electrodes : The reduction of 4-NBD on electrodes facilitates the formation of nitrophenylene layers, which can significantly alter the electrical properties of the substrate. Studies have shown that this process can be optimized by adjusting electrochemical parameters such as potential and electrolyte composition .
- Applications in Sensors : Modified surfaces using 4-NBD have been utilized in sensors for detecting biomolecules, such as glucose and NADH. The grafting process enhances sensitivity and selectivity towards target analytes .
Staining Techniques
4-NBD is also employed as a dye for specific cellular components. For instance, it has been successfully used to stain enterochromaffin cells, aiding in histological studies and diagnostics .
Research Findings
- Electrochemical Studies : Research indicates that the electrochemical reduction of 4-NBD can be monitored through cyclic voltammetry (CV), revealing insights into its reactivity and potential applications in catalysis .
- Catalyst Development : The compound has been explored for its role in developing heterogeneous catalysts, particularly in oxidation reactions. It has shown promise in glucose oxidation and other biocatalytic processes .
- Surface Functionalization : A study highlighted the successful grafting of 4-NBD onto aluminum substrates, demonstrating its ability to form stable films that enhance corrosion resistance while maintaining conductivity .
Case Studies
Properties
IUPAC Name |
4-nitrobenzenediazonium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N3O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1-4H/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMFHHGKLRTCBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N3O2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100-05-0 (chloride), 456-27-9 (fluoroborate) | |
Record name | 4-Nitrophenyldiazonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014368491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1065762 | |
Record name | Benzenediazonium, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14368-49-1 | |
Record name | 4-Nitrobenzenediazonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14368-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyldiazonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014368491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrobenzenediazonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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